2,7-Bis(bromomethyl)naphthalene
Overview
Description
2,7-Bis(bromomethyl)naphthalene is a chemical compound with the molecular formula C12H10Br2 and a molecular weight of 314.02 g/mol . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Molecular Structure Analysis
The molecular structure of 2,7-Bis(bromomethyl)naphthalene consists of a naphthalene core with bromomethyl groups attached at the 2nd and 7th positions .Chemical Reactions Analysis
2,7-Bis(bromomethyl)naphthalene is a precursor for the catalyst O,O’-Diallyl-N,N’-(2,7-naphthalindiyldimethyl)-bis-(hydrocinchonidinium) dibromide . The exact chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis
The melting point of 2,7-Bis(bromomethyl)naphthalene is between 146-150 °C . Other physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Organometallic Synthesis
- 2,7-Bis(bromomethyl)naphthalene is used in the synthesis of "proton sponge" derivatives, which are compounds with high basicity due to specific structural features. These compounds have applications in understanding the influence of ortho-substituents on basicity and the so-called "buttressing effect" (Pozharskii et al., 2003).
Synthesis of Polymeric Materials
- Research has shown that 2,7-Bis(bromomethyl)naphthalene can be a precursor for the synthesis of novel polyaspartimides, which are polymers with high thermal stability and solubility in organic solvents. These polymers have potential applications in creating materials that are resistant to high temperatures (Wang & Hwang, 1996).
DNA Crosslinking Activity
- A related compound, 2,6-bis(bromomethyl)naphthalene, exhibits highly active crosslinking activity on DNA. This suggests potential applications in the study of DNA interactions and the development of new compounds with similar activities (Higashi et al., 2009).
Synthesis of Aromatic Polyamides
- 2,7-Bis(bromomethyl)naphthalene is used in the synthesis of aromatic polyamides. These materials are known for their high glass transition temperatures and stability, making them suitable for applications requiring durable and heat-resistant polymers (Yang & Chen, 1992).
Protonated Systems Studies
- Studies on protonated systems derived from 2,7-bis(trimethylsilyl)- and 2,7-di(hydroxymethyl)-1,8-bis(dimethylamino)naphthalenes reveal insights into intramolecular hydrogen bonds. These findings have implications for understanding molecular interactions and designing new compounds (Degtyarev et al., 2008).
Safety And Hazards
properties
IUPAC Name |
2,7-bis(bromomethyl)naphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2/c13-7-9-1-3-11-4-2-10(8-14)6-12(11)5-9/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSRQBBGMVBGHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452319 | |
Record name | 2,7-Bis(bromomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Bis(bromomethyl)naphthalene | |
CAS RN |
38309-89-6 | |
Record name | 2,7-Bis(bromomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10452319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-Bis(bromomethyl)naphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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